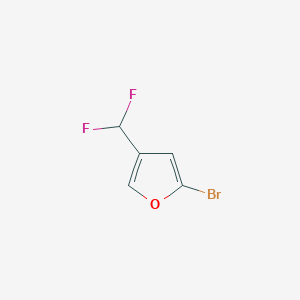

2-Bromo-4-(difluoromethyl)furan

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-4-(difluoromethyl)furan is a heterocyclic organic compound characterized by a furan ring substituted with bromine and a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(difluoromethyl)furan typically involves the bromination of 4-(difluoromethyl)furan. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-(difluoromethyl)furan can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in Suzuki–Miyaura cross-coupling reactions.

Oxidation and Reduction Reactions: The furan ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Addition Reactions: The difluoromethyl group can engage in addition reactions with electrophiles.

Common Reagents and Conditions:

Suzuki–Miyaura Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.

Oxidation: Often involves reagents like potassium permanganate or chromium trioxide.

Reduction: Can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted furans can be obtained.

Oxidation Products: Typically results in the formation of furanones or other oxygenated derivatives.

Reduction Products: Leads to the formation of dihydrofuran derivatives.

Scientific Research Applications

2-Bromo-4-(difluoromethyl)furan has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial and antiviral properties.

Materials Science: Used in the development of organic electronic materials due to its unique electronic properties.

Chemical Biology: Acts as a probe in studying biological pathways and enzyme functions.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(difluoromethyl)furan largely depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity to target proteins .

Comparison with Similar Compounds

2-Trifluoromethylfuran: Known for its antimalarial activity.

3-Fluorofuran: Inhibits HIV-1 reverse transcriptase.

2-Bromo-5-nitrofuran: Used in antibacterial applications.

Uniqueness: 2-Bromo-4-(difluoromethyl)furan stands out due to the presence of both bromine and difluoromethyl groups, which confer unique reactivity and electronic properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research domains.

Biological Activity

2-Bromo-4-(difluoromethyl)furan is a heterocyclic organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, and implications for drug development, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H4BrF2O, with a molecular weight of approximately 222.03 g/mol. The compound features a furan ring substituted with a bromine atom and a difluoromethyl group, which enhances its reactivity and potential applications in various fields, especially in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound may exhibit significant biological activities through various mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate interaction. This mechanism is crucial for drug design, especially in targeting metabolic pathways.

- Receptor Modulation : It has the potential to modulate receptor activities, influencing signal transduction pathways that are vital for cellular responses.

Synthesis of this compound

The synthesis typically involves several steps that allow for the introduction of the bromine and difluoromethyl groups onto the furan ring. The following table summarizes common synthetic routes:

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Bromination of furan | 2-Bromofuran |

| 2 | Difluoromethylation (e.g., using difluoromethyl sulfone) | This compound |

Case Study 1: Enzyme Interaction Studies

A study investigated the binding affinities of this compound with various enzymes. The results indicated that the compound effectively inhibited enzyme activity in vitro, suggesting its potential as a lead compound for drug development targeting specific diseases.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives of compounds similar to this compound were evaluated against resistant bacterial strains. While specific data on this compound was limited, related compounds showed promising results against various pathogens, indicating that further exploration of this compound could yield significant findings in antimicrobial research .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of compounds like this compound. The presence of halogen substituents (bromine and difluoromethyl) enhances lipophilicity and can influence binding interactions with biological targets. The following table illustrates some structurally related compounds and their unique characteristics:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-Bromo-4-fluoropyridine | Fluorine atom instead of difluoromethyl | Less electronegative than difluoromethyl |

| 2-Bromo-4-chloropyridine | Chlorine atom replaces difluoromethyl group | Different reactivity due to chlorine properties |

| 2-Bromo-4-(trifluoromethyl)pyridine | Contains a trifluoromethyl group | Increased electronegativity compared to difluoromethyl |

| 2-Bromofuran | Lacks the difluoromethyl group | Simpler structure with fewer functional groups |

Properties

Molecular Formula |

C5H3BrF2O |

|---|---|

Molecular Weight |

196.98 g/mol |

IUPAC Name |

2-bromo-4-(difluoromethyl)furan |

InChI |

InChI=1S/C5H3BrF2O/c6-4-1-3(2-9-4)5(7)8/h1-2,5H |

InChI Key |

NDYYVCHRVMUASM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC=C1C(F)F)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.